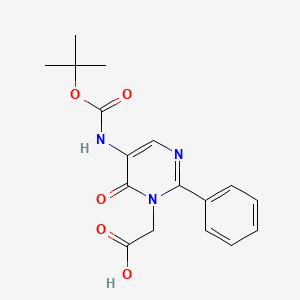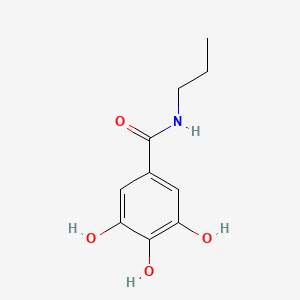
Benzamide, 3,4,5-tris(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-diox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3,4,5-tris(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-diox] is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple acetyloxy groups and a fluorophenyl-substituted tetrahydro structure, making it a unique molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,4,5-tris(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-diox] typically involves multiple steps, including the protection of functional groups, formation of the benzamide core, and subsequent introduction of acetyloxy groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 3,4,5-tris(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-diox] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted benzamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, Benzamide, 3,4,5-tris(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-diox] is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.
Medicine
The compound has potential applications in medicine, particularly in drug development. Its unique structure may offer therapeutic benefits, such as targeting specific molecular pathways involved in diseases.
Industry
In industry, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and specific functional characteristics.
Mécanisme D'action
The mechanism of action of Benzamide, 3,4,5-tris(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-diox] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: A simpler analog with fewer functional groups.
3,4,5-Tris(acetyloxy)benzoic acid: Lacks the fluorophenyl and tetrahydro components.
N-(4-Fluorophenyl)benzamide: Contains the fluorophenyl group but lacks the acetyloxy groups.
Uniqueness
Benzamide, 3,4,5-tris(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-diox] is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs in terms of reactivity and specificity.
Propriétés
Numéro CAS |
176379-01-4 |
|---|---|
Formule moléculaire |
C24H21FN4O9 |
Poids moléculaire |
528.4 g/mol |
Nom IUPAC |
[2,3-diacetyloxy-5-[[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C24H21FN4O9/c1-11(30)36-17-9-14(10-18(37-12(2)31)20(17)38-13(3)32)22(33)27-19-21(26)29(24(35)28(4)23(19)34)16-7-5-15(25)6-8-16/h5-10H,26H2,1-4H3,(H,27,33) |
Clé InChI |
KYSWVZVJRFNBNS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N |
SMILES canonique |
CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N |
Synonymes |
Benzamide, 3,4,5-tris(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


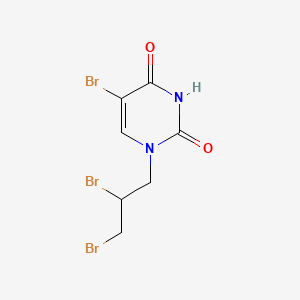
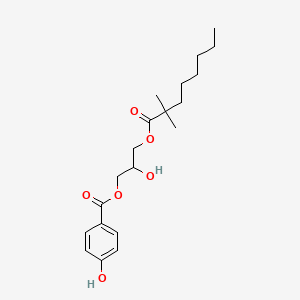
![5-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B573785.png)
![ACETAMIDE,N-HYDROXY-N-[3-(HYDROXYMETHYL)PHENYL]-](/img/structure/B573787.png)
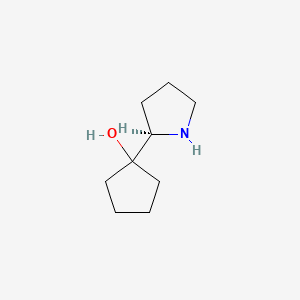
![3-Isopropylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B573790.png)
![3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile](/img/structure/B573791.png)


